Multi-Target Antidiabetic Scaffold: Core Pharmacophore Retention Across Lead Optimization Campaigns
In the SAR optimization study by Shah et al. (2023), the 5-(4-hydroxy-3-methoxybenzylidene)-thiazolidine-2,4-dione core was retained unchanged as the central pharmacophore while systematically varying East and West N-substituents. The lead compound Z-HMMTD (bearing the target core) exhibited DPP-4 IC₅₀ of 0.09 μM as reported in the prior 2022 study [1]. The optimized compound 56 (incorporating the same core) achieved DPP-4 IC₅₀ = 0.036 μM, representing a 2.5-fold improvement over the parent Z-HMMTD, alongside PTP-1B IC₅₀ = 0.042 μM, α-amylase IC₅₀ = 0.241 μM, and α-glucosidase IC₅₀ = 0.185 μM [2]. The core scaffold was never substituted throughout optimization, establishing the 4-hydroxy-3-methoxybenzylidene-TZD moiety as a privileged, non-replaceable scaffold for multi-target antidiabetic activity [2].
| Evidence Dimension | Multi-target enzymatic inhibition profile (DPP-4, PTP-1B, α-amylase, α-glucosidase) of N-substituted derivatives bearing the target core scaffold |
|---|---|
| Target Compound Data | Core scaffold retained in Z-HMMTD (DPP-4 IC₅₀ = 0.09 μM) and optimized compound 56 (DPP-4 IC₅₀ = 0.036 μM, PTP-1B IC₅₀ = 0.042 μM, α-amylase IC₅₀ = 0.241 μM, α-glucosidase IC₅₀ = 0.185 μM) |
| Comparator Or Baseline | Z-HMMTD (parent lead): DPP-4 IC₅₀ = 0.09 μM; rosiglitazone (glucose uptake control): 37.00 ± 0.90 mg/dl/g/45 min (without insulin) |
| Quantified Difference | Compound 56 shows 2.5-fold improved DPP-4 inhibition vs. Z-HMMTD; 3.3-fold improved PTP-1B; 1.7-fold improved α-amylase; 1.4-fold improved α-glucosidase. Glucose uptake (35.70 ± 1.30) approaches rosiglitazone (37.00 ± 0.90). |
| Conditions | In vitro enzymatic assays; glucose uptake via rat hemi-diaphragm; STZ-induced diabetic rat model (in vivo) |
Why This Matters
Procurement of the unsubstituted core scaffold enables independent evaluation of N-substitution effects and serves as the essential negative control and synthetic starting material for any laboratory developing multi-target antidiabetic candidates in this chemotype series.
- [1] Huneif MA, et al. Design, synthesis and bioevaluation of new vanillin hybrid as multitarget inhibitor of α-glucosidase, α-amylase, PTP-1B and DPP4 for the treatment of type-II diabetes. Biomed Pharmacother. 2022;150:113064. doi:10.1016/j.biopha.2022.113064 View Source
- [2] Shah M, et al. SAR and lead optimization of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(2-morpholinoacetyl)thiazolidine-2,4-dione as a potential multi-target antidiabetic agent. Eur J Med Chem. 2023;258:115591. doi:10.1016/j.ejmech.2023.115591 View Source
